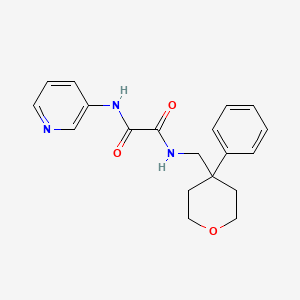
N1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide, commonly known as PPO, is a chemical compound that has gained significant attention due to its potential as a therapeutic agent. PPO belongs to the class of compounds known as oxalamides and has shown promising results in scientific research for its potential use in various applications.
作用機序
The mechanism of action of PPO is not fully understood. However, studies have suggested that PPO may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. PPO has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
PPO has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that PPO can inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. PPO has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes. Additionally, PPO has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of PPO is its potential use as a therapeutic agent in the treatment of cancer and inflammatory diseases. Additionally, PPO is relatively easy to synthesize and has shown low toxicity in animal studies. However, one of the major limitations of PPO is its low solubility in water, which can make it difficult to administer in certain applications.
将来の方向性
There are a number of potential future directions for research on PPO. One area of research could focus on developing more efficient synthesis methods for PPO to improve its solubility and increase its potential for therapeutic use. Additionally, further studies could be conducted to better understand the mechanism of action of PPO and its potential use in the treatment of other diseases. Finally, research could be conducted to identify potential side effects of PPO and develop strategies to mitigate these effects.
合成法
The synthesis of PPO involves the reaction of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid with pyridine-3-carboxylic acid, followed by the addition of thionyl chloride and oxalyl chloride. The resulting compound is then treated with 4-phenyltetrahydro-2H-pyran-4-ylmethylamine to yield PPO.
科学的研究の応用
PPO has been extensively studied for its potential use in various scientific research applications. One of the most significant areas of research has been in the field of cancer treatment. Studies have shown that PPO has the ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, PPO has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-17(18(24)22-16-7-4-10-20-13-16)21-14-19(8-11-25-12-9-19)15-5-2-1-3-6-15/h1-7,10,13H,8-9,11-12,14H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOVEAGLZUWJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2-methylpropan-2-yl]piperidine-1-carboxylate](/img/structure/B2901305.png)
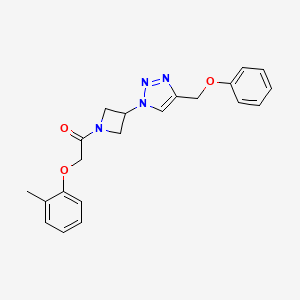
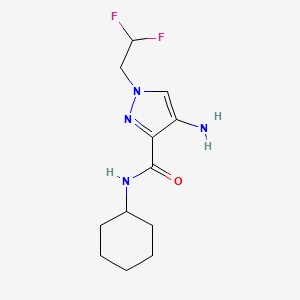
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2901312.png)
![2-(1-methyl-1H-indol-3-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2901313.png)
![N-[5-acetyl-2-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2901314.png)
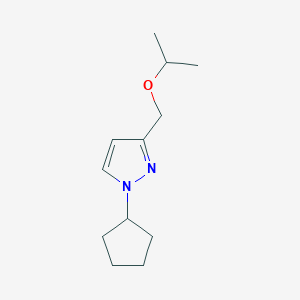
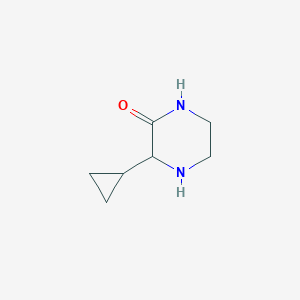
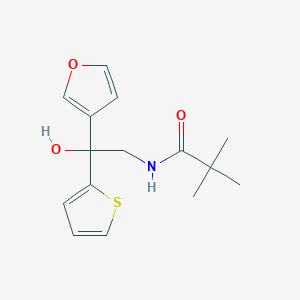
![2-(1,2-benzisoxazol-3-yl)-N'-[(Z)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B2901321.png)
![3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2901323.png)

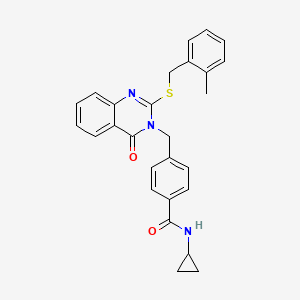
![4-(8-((5-Bromothiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2901327.png)